

BIIE-0246 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BIIE-0246 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.^{[1][2][3]} Developed by Boehringer Ingelheim, it has become an invaluable pharmacological tool for in vitro and in vivo studies to elucidate the physiological and pathophysiological roles of the NPY Y2 receptor.^[4] This technical guide provides a comprehensive overview of the structure, properties, and experimental applications of **BIIE-0246 hydrochloride**, tailored for professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Structure and Physicochemical Properties

BIIE-0246 is an L-arginine derivative designed to mimic the C-terminal RQRYamide motif of the endogenous NPY and peptide YY (PYY) peptides.^[4] Its complex structure contributes to its high affinity and selectivity for the NPY Y2 receptor.

Table 1: Chemical and Physical Properties of **BIIE-0246 Hydrochloride**

Property	Value	Reference
IUPAC Name	N-[(1S)-4- [(Aminoiminomethyl)amino]-1- [[[2-(3,5-dioxo-1,2-diphenyl- 1,2,4-triazolidin-4- yl)ethyl]amino]carbonyl]butyl]-1 -[2-[4-(6,11-dihydro-6-oxo-5H- dibenz[b,e]azepin-11-yl)-1- piperazinyl]-2-oxoethyl]- cyclopentaneacetamide dihydrochloride	[1][2]
Molecular Formula	C49H57N11O6.2HCl	[1][2]
Molecular Weight	968.98 g/mol	[1][2]
CAS Number	246146-31-6	[1][2]
Appearance	White solid	[5]
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble in DMSO (up to 100 mM) and ethanol.	[2]
Storage	Store at -20°C.	[1][2]

Pharmacological Properties

BIIE-0246 hydrochloride is characterized by its high affinity and exceptional selectivity for the NPY Y2 receptor.

Binding Affinity and Selectivity

BIIE-0246 exhibits nanomolar affinity for the NPY Y2 receptor, with reported IC50 values varying slightly depending on the experimental system. It displays a remarkable selectivity of over 650-fold for the Y2 receptor compared to the Y1, Y4, and Y5 receptor subtypes.[1][2]

Table 2: Binding Affinity and Potency of BIIE-0246

Assay	Species/Sy stem	Radioligand	Parameter	Value	Reference
Radioligand Binding	Human Y2 Receptor (recombinant)	[125I]NPY	IC50	3.3 nM	[6]
Radioligand Binding	Rat Y2 Receptor (recombinant)	[125I]PYY3-36	IC50	15 nM	[4]
Radioligand Binding	Rabbit Kidney Membranes	[125I]-NPY	IC50	7.5 nM	[4]
Functional Antagonism	Rat Vas Deferens	-	pA2	8.1	[2][4]
Functional Antagonism	Dog Saphenous Vein	-	pA2	8.6	[2]

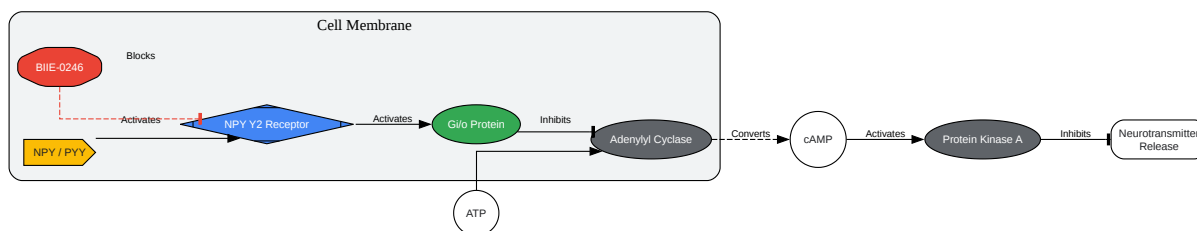
Pharmacokinetics

BIIE-0246 is characterized as a peptidomimetic with certain limitations in its drug-like properties. It exhibits low permeability, high plasma protein binding, and moderate microsomal stability.[4] In vivo studies have indicated a relatively short duration of action, with an estimated half-life of less than 3 hours in mice.[4] Its central availability after systemic administration is limited.[4]

Mechanism of Action and Signaling Pathways

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to inhibitory G proteins (Gi/o).[7] Upon activation by endogenous ligands like NPY and PYY, the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The primary function of presynaptically located Y2 receptors is to inhibit the release of neurotransmitters.[10]

BIIE-0246 acts as a competitive antagonist at the Y2 receptor, blocking the binding of endogenous agonists and thereby preventing the initiation of this inhibitory signaling cascade.



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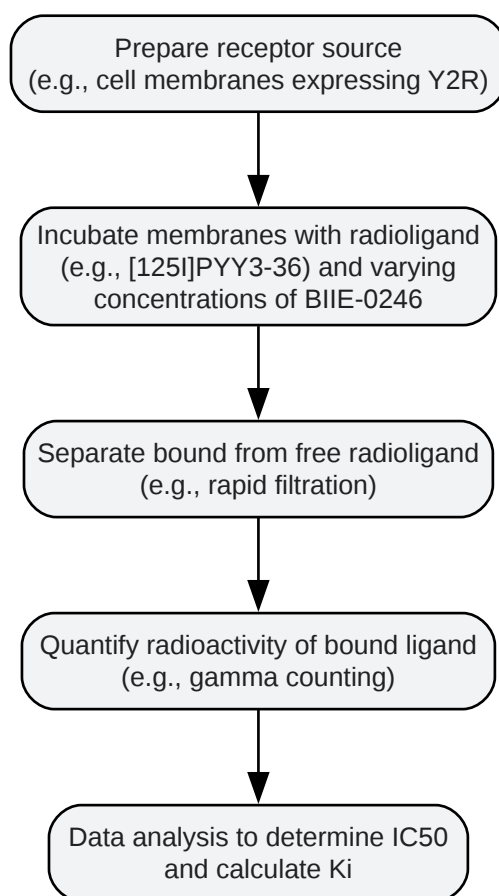
Figure 1: Simplified signaling pathway of the NPY Y2 receptor and the antagonistic action of BIIE-0246.

Experimental Protocols

The following sections outline the methodologies for key experiments involving **BIIE-0246 hydrochloride**, as derived from published literature. For complete and detailed protocols, it is imperative to consult the original research articles.

Radioligand Binding Assay

This assay is used to determine the binding affinity of BIIE-0246 to the NPY Y2 receptor.



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Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

- Receptor Source: Membranes from cells recombinantly expressing the NPY Y2 receptor (e.g., HEK293 cells) or tissue homogenates known to express the receptor (e.g., rat brain). [\[2\]](#)
- Radioligand: Typically [125I]PYY3–36 is used as a selective radioligand for the Y2 receptor. [\[2\]](#)
- Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and a range of concentrations of BIIE-0246. Incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

- **Separation:** Bound radioligand is separated from the free radioligand, commonly by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of BIIE-0246 that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Rat Vas Deferens)

These assays assess the functional antagonistic activity of BIIE-0246. The rat vas deferens is a classic model where NPY inhibits electrically stimulated twitch responses via Y₂ receptors.^[2]

Methodology:

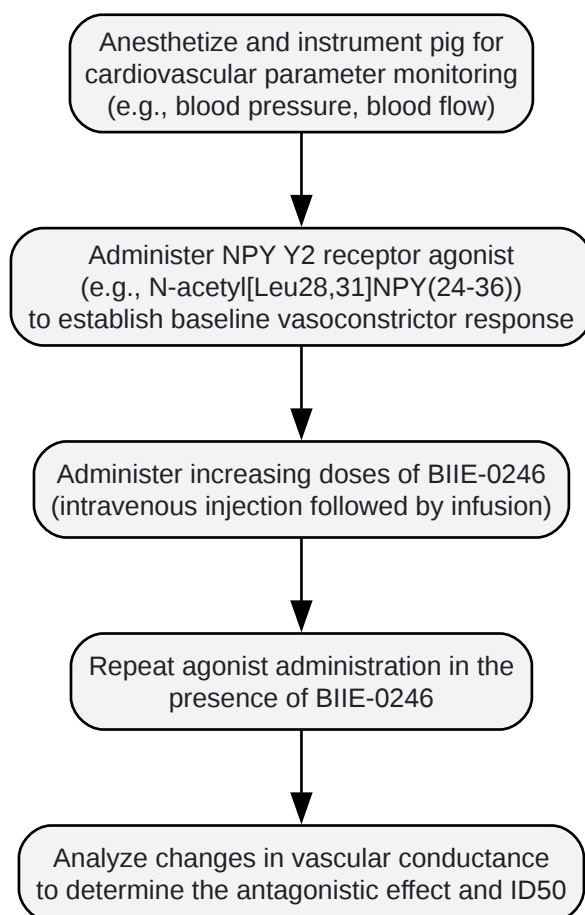
- **Tissue Preparation:** The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
- **Stimulation:** The tissue is subjected to electrical field stimulation to induce twitch contractions.
- **Drug Application:** Concentration-response curves to an NPY Y₂ receptor agonist (e.g., NPY) are generated by cumulatively adding the agonist to the organ bath.
- **Antagonism:** To test the antagonistic effect of BIIE-0246, the tissue is pre-incubated with various concentrations of BIIE-0246 before generating the agonist concentration-response curve.^[2]
- **Data Analysis:** The antagonistic potency of BIIE-0246 is expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.^[2]

In Vivo Studies

BIIE-0246 has been utilized in various animal models to investigate the in vivo functions of the Y2 receptor.

Example: Cardiovascular Studies in Anesthetized Pigs[1]

This model is used to characterize the vascular effects of BIIE-0246.



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Figure 3: Experimental workflow for in vivo cardiovascular studies.

Methodology:

- Animal Model: Anesthetized pigs are used.
- Measurements: Cardiovascular parameters such as mean arterial pressure and regional blood flow (e.g., in the spleen and kidney) are continuously monitored.

- Procedure: A baseline vasoconstrictor response is established by administering a selective NPY Y2 receptor agonist. BIIE-0246 is then administered intravenously at increasing doses, followed by continuous infusion. The effect of the Y2 agonist is re-evaluated in the presence of BIIE-0246 to determine its antagonistic potency.
- Data Analysis: The inhibitory effect of BIIE-0246 on the agonist-induced vasoconstriction is quantified, and the dose required to produce 50% inhibition (ID50) is calculated.[\[1\]](#)

Example: Food Intake Studies in Rats[\[11\]](#)

This model investigates the role of the Y2 receptor in the regulation of appetite.

Methodology:

- Animal Model: Rats are used, often cannulated for direct administration into specific brain regions like the arcuate nucleus (ARC).
- Procedure: To investigate the effect on exogenous PYY(3-36)-induced satiety, rats are pre-treated with BIIE-0246 (or vehicle) into the ARC, followed by peripheral administration of PYY(3-36). Food intake is then measured over a specific period. To study the role of endogenous ligands, BIIE-0246 is administered alone to satiated rats, and subsequent food intake is monitored.
- Measurements: Food intake is quantified by weighing the amount of food consumed.
- Data Analysis: The food intake in the BIIE-0246 treated group is compared to the vehicle-treated control group to determine the effect of Y2 receptor blockade.[\[11\]](#)

Applications in Research

BIIE-0246 hydrochloride is a critical tool for investigating the diverse physiological roles of the NPY Y2 receptor, which include:

- Neuroscience: Studying presynaptic inhibition, anxiety, memory, and epilepsy.[\[10\]](#)
- Metabolism and Feeding Behavior: Investigating the regulation of appetite and energy homeostasis.[\[11\]](#)[\[12\]](#)

- Cardiovascular Physiology: Elucidating the role of NPY in vasoconstriction and blood pressure regulation.[1]
- Pain Research: Exploring the involvement of Y2 receptors in nociception.[7]

Conclusion

BIIE-0246 hydrochloride remains the gold standard for selective NPY Y2 receptor antagonism. Its high potency and selectivity make it an indispensable tool for researchers aiming to dissect the complex roles of the NPY system in health and disease. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for the scientific community. For detailed experimental procedures, researchers are strongly encouraged to consult the primary literature cited herein.

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